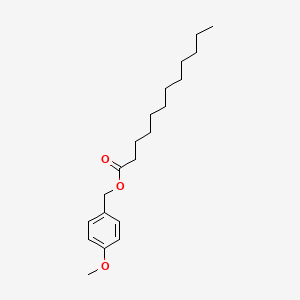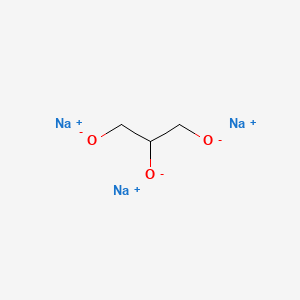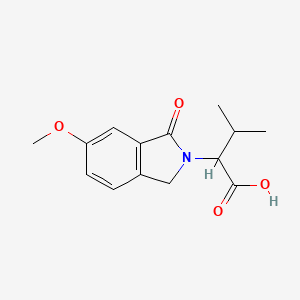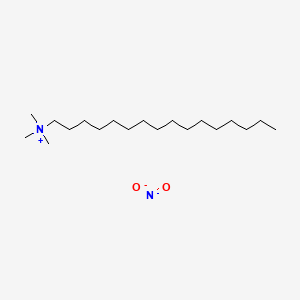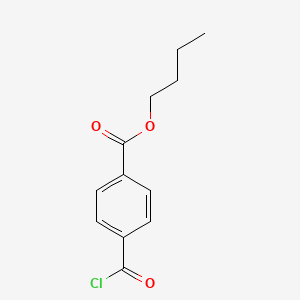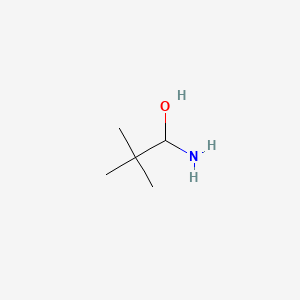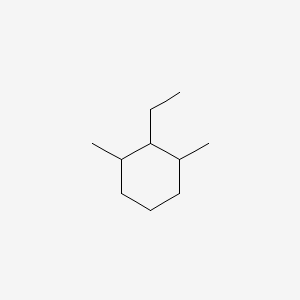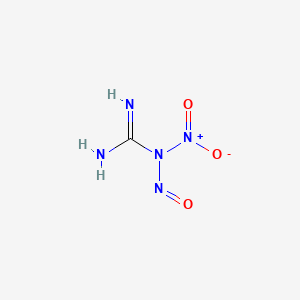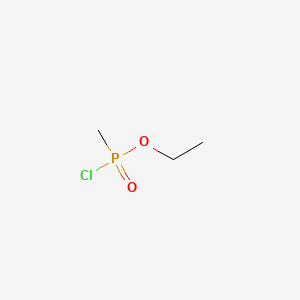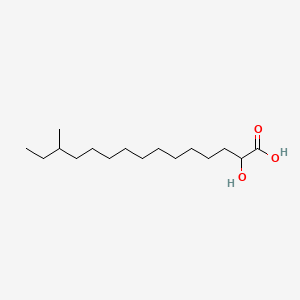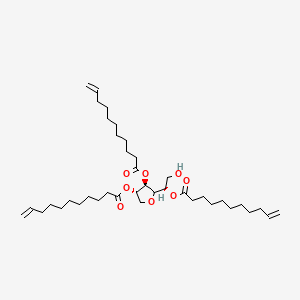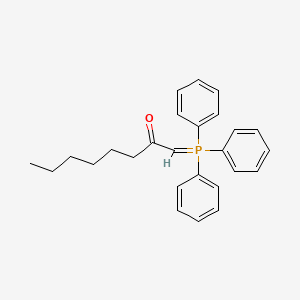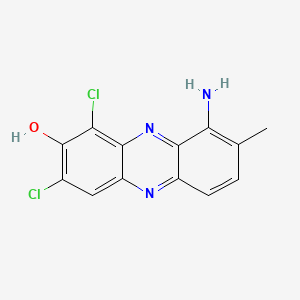
9-Amino-1,3-dichloro-8-methylphenazin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 275-492-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for EINECS 275-492-5 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
EINECS 275-492-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 275-492-5 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from the reactions of EINECS 275-492-5 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions often result in halogenated derivatives or other functionalized compounds.
科学的研究の応用
EINECS 275-492-5 has a wide range of scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Employed in biochemical assays and studies to understand biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of EINECS 275-492-5 involves its interaction with specific molecular targets and pathways. While detailed mechanisms for this compound are not explicitly documented, similar compounds often exert their effects by binding to enzymes or receptors, altering their activity and triggering downstream biological responses. These interactions can lead to various physiological effects, depending on the compound’s structure and functional groups.
類似化合物との比較
EINECS 275-492-5 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups, such as α-mono or α,α-dichloro ketones and β-ketoesters. The unique properties of EINECS 275-492-5, such as its specific reactivity and applications, distinguish it from these related compounds .
Conclusion
EINECS 275-492-5 is a versatile chemical compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for various fields, including chemistry, biology, medicine, and industry. By comparing it with similar compounds, we can appreciate its unique properties and contributions to scientific advancements.
特性
CAS番号 |
71463-53-1 |
|---|---|
分子式 |
C13H9Cl2N3O |
分子量 |
294.13 g/mol |
IUPAC名 |
9-amino-1,3-dichloro-8-methylphenazin-2-ol |
InChI |
InChI=1S/C13H9Cl2N3O/c1-5-2-3-7-12(10(5)16)18-11-8(17-7)4-6(14)13(19)9(11)15/h2-4,19H,16H2,1H3 |
InChIキー |
MNKJIZWFVWROBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=NC3=C(C(=C(C=C3N=C2C=C1)Cl)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


